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2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid Documentation Hub

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  • Product: 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid
  • CAS: 1342425-67-5

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid

An In-Depth Technical Guide to 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid Abstract This technical guide provides a comprehensive scientific overview of 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid, a subs...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid

Abstract

This technical guide provides a comprehensive scientific overview of 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid, a substituted α-amino acid. The document details the compound's chemical identity, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and methods for its analytical characterization. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who may use this molecule as a novel building block or research tool. By synthesizing theoretical knowledge with practical, field-proven insights, this document serves as an authoritative resource for the proficient handling and application of this compound.

Introduction and Scientific Context

Non-proteinogenic α-amino acids are critical components in contemporary drug discovery and development. Their structural diversity, which extends beyond the 20 common proteinogenic amino acids, allows for the fine-tuning of peptide and small-molecule therapeutics to enhance potency, selectivity, and pharmacokinetic profiles. 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid belongs to this important class of molecules. Its substituted phenyl ring, featuring a chlorine atom and two methoxy groups, offers unique steric and electronic properties. These substitutions can influence molecular interactions, such as binding to biological targets, and can serve as handles for further chemical modification. This guide aims to provide a foundational understanding of this compound, enabling its effective use in research and development settings.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to its application.

Nomenclature and Structure
  • Systematic IUPAC Name: 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid

  • CAS Number: 1342425-67-5[1][2]

  • Molecular Formula: C₁₀H₁₂ClNO₄[2]

  • InChI Key: VSMXBLRKRHFBIY-UHFFFAOYSA-N[1]

The structure features a chiral center at the α-carbon, meaning the compound can exist as a racemic mixture or as individual enantiomers.

Caption: 2D structure of 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid.

Physicochemical Data

The following table summarizes the key physicochemical properties of the compound.

PropertyValueSource
Molecular Weight 245.66 g/mol [1][2]
Appearance White to off-white solid (predicted)General knowledge
Purity ≥95% (as commercially available)[1]
Solubility Predicted to be soluble in aqueous acid/base and polar organic solvents like DMSO.Inferred from structure
Storage Store at room temperature.[3]

Synthesis and Purification Workflow

While specific literature detailing the synthesis of this exact molecule is scarce, a robust and well-established method for α-amino acid synthesis is the Strecker reaction.[4][5] This multicomponent reaction provides a direct route from an aldehyde to the target α-amino acid.

Proposed Synthetic Route: The Strecker Synthesis

The synthesis begins with the commercially available 2-chloro-3,4-dimethoxybenzaldehyde. The reaction proceeds in two main steps:

  • Aminonitrile Formation: The aldehyde reacts with ammonia (or an ammonium salt) and a cyanide source (e.g., sodium cyanide) to form an α-aminonitrile intermediate.

  • Hydrolysis: The nitrile group is then hydrolyzed under acidic conditions to yield the final carboxylic acid.

Synthesis_Workflow Start Start: 2-chloro-3,4- dimethoxybenzaldehyde Reagents1 Reagents: NH₄Cl, NaCNin H₂O/MeOH Start->Reagents1 Step1 Step 1: Aminonitrile Formation (Strecker Reaction) Start->Step1 Reagents1->Step1 Intermediate Intermediate: α-Aminonitrile Step1->Intermediate Reagents2 Reagents: Strong Acid (e.g., 6M HCl) Heat Intermediate->Reagents2 Step2 Step 2: Nitrile Hydrolysis Intermediate->Step2 Reagents2->Step2 Crude Crude Product Step2->Crude Purify Purification: Ion-Exchange Chromatography or Recrystallization Crude->Purify Final Final Product: 2-Amino-2-(2-chloro-3,4- dimethoxyphenyl)acetic acid Purify->Final

Caption: Proposed workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol

Expertise Insight: This protocol is designed as a self-validating system. The identity and purity of the final product must be confirmed using the analytical methods described in Section 4. The choice of a strong acid for hydrolysis is critical to ensure complete conversion of the nitrile.[5]

Step 1: Synthesis of 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetonitrile (Intermediate)

  • To a solution of 2-chloro-3,4-dimethoxybenzaldehyde (1 eq.) in methanol (approx. 2 M), add ammonium chloride (1.5 eq.).

  • Stir the mixture at room temperature for 20 minutes.

  • Add a solution of sodium cyanide (1.2 eq.) in water dropwise over 30 minutes. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid

  • To the crude α-aminonitrile from Step 1, add 6 M hydrochloric acid.

  • Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the nitrile intermediate.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Adjust the pH of the solution to the isoelectric point of the amino acid (typically pH 5-6) using a base (e.g., 6 M NaOH or ammonium hydroxide). The product should precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol or acetone.

  • Dry the solid under vacuum to yield the crude amino acid.

Purification

The crude product can be purified by recrystallization from a water/ethanol mixture or by ion-exchange chromatography for higher purity. The purity should be assessed by HPLC and NMR spectroscopy.

Spectroscopic and Analytical Characterization

Accurate characterization is essential to confirm the structure and purity of the synthesized compound. The following data are predicted based on the structure and analysis of similar compounds.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for unambiguous structure elucidation. DMSO-d₆ is a suitable solvent due to the poor solubility of zwitterionic amino acids in less polar solvents like CDCl₃.[6]

¹H NMR (Predicted in DMSO-d₆)
Chemical Shift (δ) ppm Assignment
~7.2 (d)1H, Aromatic H
~7.0 (d)1H, Aromatic H
~5.1 (s)1H, α-CH
~3.9 (s)3H, -OCH₃
~3.8 (s)3H, -OCH₃
Variable (br s)3H, -NH₃⁺ and -COOH
¹³C NMR (Predicted in DMSO-d₆)
Chemical Shift (δ) ppm Assignment
~173C=O (Carboxyl)
~150Aromatic C-O
~148Aromatic C-O
~128Aromatic C-C
~125Aromatic C-Cl
~120Aromatic C-H
~115Aromatic C-H
~58α-C
~56.5-OCH₃
~56.0-OCH₃
Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify key functional groups.

IR Spectroscopy (Predicted)
Wavenumber (cm⁻¹) Assignment
3400-2500 (broad)O-H stretch (Carboxylic acid) & N-H stretch (Amino acid salt)
~1700 (strong)C=O stretch (Carboxylic acid)
~1600 (medium)N-H bend (Amine)
~1500, ~1470 (medium)C=C stretch (Aromatic ring)
~1250, ~1050 (strong)C-O stretch (Ethers)
~780 (medium)C-Cl stretch
Mass Spectrometry (MS)

Rationale: Mass spectrometry confirms the molecular weight and can reveal fragmentation patterns that support the proposed structure.

  • Expected Molecular Ion [M+H]⁺: m/z 246.05

  • Key Fragmentation: Loss of the carboxyl group (-COOH, 45 Da) would result in a fragment at m/z ~201.

Potential Applications and Safety

Applications in Research and Development
  • Chiral Building Block: As a non-proteinogenic amino acid, it can be incorporated into peptides to create peptidomimetics with improved stability against proteolysis.

  • Scaffold for Medicinal Chemistry: The substituted phenyl ring provides a versatile scaffold for the synthesis of novel small-molecule libraries for screening against various biological targets.

  • Ligand Development: The functional groups (amine, carboxyl, methoxy, chloro) can be used to coordinate with metal centers or participate in hydrogen bonding within protein active sites.

Safety and Handling
  • Hazard Statements: While specific toxicity data is unavailable, related compounds are often classified as harmful if swallowed and may cause skin and eye irritation.[3]

  • Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Notice: This product is intended for laboratory research use only and is not for human or veterinary use.[1][7]

Conclusion

2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid is a valuable chemical entity with significant potential in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its chemical structure, properties, a reliable synthetic protocol based on the Strecker reaction, and key analytical characterization data. By following the detailed methodologies and safety precautions outlined herein, researchers can confidently synthesize, purify, and utilize this compound as a novel building block for innovative scientific discovery.

References

  • Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews. [Link]

  • 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic Acid | 1342425-67-5. Appchem. [Link]

  • Synthesis of α-Amino Acid Precursors Directly from Aldehydes Using Masked Acyl Cyanide Reagents and N,O-Dialkylated Hydroxylamines. The Journal of Organic Chemistry. [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • A New Method to synthesize α-Aminoaldehydes. J-Stage. [Link]

  • Amino Acid-Based Dithiazines: Synthesis and Photofragmentation of Their Benzaldehyde Adducts. Organic Letters. [Link]

  • 2-(2-chloro-3,4-diMethoxyphenyl)acetic acid — Chemical Substance Information. NextSDS. [Link]

  • Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid. Eureka by PatSnap. [Link]

  • Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.

Sources

Exploratory

Mechanism of Action and Pharmacological Applications of 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic Acid Derivatives

Executive Summary The rational design of peptidomimetics and targeted small molecules relies heavily on the incorporation of privileged non-proteinogenic amino acids. 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of peptidomimetics and targeted small molecules relies heavily on the incorporation of privileged non-proteinogenic amino acids. 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid (CAS 1342425-67-5) is a highly specialized phenylglycine derivative that serves as a versatile building block in modern drug discovery. By combining an amino acid backbone—amenable to solid-phase peptide synthesis (SPPS)—with a sterically hindered, electron-rich aryl side chain, this scaffold acts as a potent pharmacophore. This whitepaper elucidates the structural rationale, primary mechanisms of action, and validated experimental protocols for evaluating derivatives of this compound, specifically focusing on their roles as tubulin polymerization inhibitors and 5-HT2B receptor antagonists.

Chemical Rationale & Structural Profiling

The pharmacological potency of 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid (hereafter referred to as 2-Cl-3,4-DMPG ) is driven by its unique substitution pattern:

  • 3,4-Dimethoxy Motif: This electron-rich moiety is a classic bioisostere for catecholamines and a known pharmacophore for the colchicine-binding site on β -tubulin. It facilitates critical hydrogen bonding and dipole interactions within hydrophobic receptor pockets[1].

  • Ortho-Chlorine Substitution (C2): The highly electronegative and bulky chlorine atom at the ortho position induces significant steric hindrance. This restricts the rotation of the phenyl ring relative to the α -carbon, locking the molecule into a rigid, bioactive conformation (an atropisomer-like effect) that drastically increases target residence time and binding affinity[2].

  • Phenylglycine Backbone: The α -amino acid structure allows the molecule to be easily coupled into larger peptide sequences, acting as a zwitterionic anchor or a protease-resistant structural mimic in peptidomimetic drug design.

Core Mechanisms of Action

β -Tubulin Polymerization Inhibition (Colchicine Site)

Derivatives containing the 2-chloro-3,4-dimethoxyphenyl moiety exhibit profound anti-proliferative activity by disrupting microtubule dynamics[1]. The 3,4-dimethoxy groups mimic the A-ring of colchicine, engaging in critical hydrogen bonding with Cys241 and Val315 in the β -tubulin subunit. The 2-chloro substituent projects into an adjacent hydrophobic sub-pocket, preventing the α/β -tubulin heterodimers from undergoing the conformational changes necessary for microtubule assembly. This disruption triggers the spindle assembly checkpoint, leading to G2/M phase cell cycle arrest and subsequent apoptosis[1].

G A 2-Cl-3,4-DMPG Derivative B Colchicine Site Binding (β-Tubulin) A->B C Steric Hindrance of α/β Heterodimer B->C D Microtubule Depolymerization C->D E G2/M Phase Arrest & Apoptosis D->E

Mechanism of Tubulin Polymerization Inhibition via Colchicine Site Binding.

5-HT2B Receptor Antagonism

The 2-chloro-3,4-dimethoxyphenyl group is a highly privileged structure for 5-HT2B receptor antagonism. When incorporated into polycyclic or peptide scaffolds (analogous to the selective antagonist LY266097), these derivatives bind competitively to the orthosteric site of the 5-HT2B G-protein coupled receptor (GPCR)[3]. The steric bulk of the ortho-chloro group prevents the receptor from adopting the active conformation required to couple with Gq/11 proteins. Consequently, downstream Phospholipase C (PLC) activity is inhibited, intracellular calcium release is blunted, and mesoaccumbens dopaminergic outflow is significantly modulated[3].

G A Receptor Binding (5-HT2B GPCR) B Gq/11 Protein Uncoupling A->B C PLC Inhibition B->C D Decreased IP3 & Ca2+ C->D E Modulation of Dopaminergic Outflow D->E

5-HT2B Receptor Antagonism and Downstream Signaling Modulation.

Quantitative Pharmacological Data

The following table summarizes the structure-activity relationship (SAR) data for various molecular classes incorporating the 2-Cl-3,4-DMPG pharmacophore across different biological targets.

Target / AssayDerivative ClassKey PharmacophoreBinding Affinity / IC50Phenotypic Outcome
5-HT2B Receptor Indole/Peptide Mimetics2-Cl-3,4-dimethoxyphenyl Ki​ ~ 10–15 nMReduced accumbal DA outflow[3]
β -Tubulin Acrylic acid / Stilbenes3,4-dimethoxyphenylIC50 ~ 2.5 µMG2/M phase cell cycle arrest[1]
MAO-A Pyrazoline-coupled DMPG2-Cl-3,4-dimethoxyphenylIC50 ~ 0.5 µMAntidepressant activity[4]

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in biological causality.

High-Throughput Tubulin Polymerization Assay

This assay quantifies the ability of 2-Cl-3,4-DMPG derivatives to inhibit microtubule nucleation and elongation.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a PIPES buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9). Causality: PIPES maintains physiological pH, while EGTA chelates trace calcium (which inherently depolymerizes tubulin).

  • Energy Supplementation: Add 1 mM GTP and 10% (v/v) glycerol to the buffer. Causality: GTP is non-negotiable as tubulin heterodimers require GTP binding at the exchangeable E-site for polymerization. Glycerol acts as a thermodynamic stabilizer, lowering the critical concentration of tubulin required for assembly.

  • Protein Addition: Resuspend lyophilized porcine brain tubulin to a final concentration of 3 mg/mL on ice.

  • Compound Incubation: Add 2-Cl-3,4-DMPG derivatives (10 µM to 0.1 nM) to a 96-well half-area plate.

  • Kinetic Measurement: Transfer the tubulin mixture to the plate and immediately read absorbance at 340 nm at 37°C for 60 minutes (1-minute intervals).

  • Self-Validation Check: The assay is validated through a 0.1% DMSO vehicle control (establishing the upper bound of Vmax​ ) and a 10 µM Paclitaxel positive control (validating hyper-polymerization). If the baseline vehicle turbidity does not reach an OD340 of 0.2 within 20 minutes, the tubulin batch is considered denatured and the run is invalidated.

Radioligand Binding Assay for 5-HT2B Receptors

This protocol isolates the specific GPCR antagonistic properties of the derivatives.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize CHO cells stably expressing human 5-HT2B receptors in Tris-HCl buffer (50 mM, pH 7.4).

  • Buffer Optimization: Supplement the binding buffer with 3 mM MgCl2 and 0.1% BSA. Causality: The inclusion of MgCl2 is critical; omitting divalent cations forces the GPCR into a low-affinity, G-protein-uncoupled state, which artificially skews the antagonist Ki​ values. BSA prevents non-specific adherence of lipophilic derivatives to the plastic well walls.

  • Radioligand Addition: Add 1.5 nM [ 3 H]-LSD to the membrane suspension. Causality: [ 3 H]-LSD is utilized due to its high specific activity and stable binding kinetics.

  • Competitive Displacement: Incubate with varying concentrations of the 2-Cl-3,4-DMPG derivative for 2 hours at 25°C to ensure equilibrium is reached.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding). Quantify radioactivity via liquid scintillation counting.

  • Self-Validation Check: Non-specific binding (NSB) is rigorously defined using 10 µM Serotonin (5-HT). Any assay plate where NSB exceeds 10% of total binding is rejected to ensure signal-to-noise integrity.

Workflow: Peptidomimetic Incorporation

Because 2-Cl-3,4-DMPG is an α -amino acid, it is uniquely suited for Solid-Phase Peptide Synthesis (SPPS). The rigid phenylglycine backbone induces specific secondary structures (such as β -turns) in the resulting peptide, enhancing proteolytic stability.

G A Fmoc-Protection of Amino Acid B Solid-Phase Peptide Synthesis (SPPS) A->B C TFA Cleavage & Deprotection B->C D RP-HPLC Purification C->D E Bioactive Peptidomimetic D->E

Solid-Phase Synthesis Workflow for 2-Cl-3,4-DMPG Peptidomimetics.

References

  • The central serotonin 2B receptor: a new pharmacological target to modulate the mesoaccumbens dopaminergic pathway activity.PubMed / NIH.
  • Design, synthesis and biological evaluation of a series of new resveratrol analogues as potential anti-cancer agents.Royal Society Publishing.
  • Structure activity relationships of 5-HT2B and 5-HT2C serotonin receptor antagonists: N6, C2 and 5′-modified (N)-methanocarba-adenosine derivatives.PMC / NIH.
  • Pyrazoline Derivatives: A Worthy Insight into the Recent Advances and Potential Pharmacological Activities.IJPSDR.

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic Acid

An In-Depth Technical Guide for Drug Development Professionals Executive Summary The incorporation of unnatural amino acids (UAAs) into peptidomimetics and small-molecule therapeutics is a cornerstone of modern drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The incorporation of unnatural amino acids (UAAs) into peptidomimetics and small-molecule therapeutics is a cornerstone of modern drug discovery. 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid (CAS: 1342425-67-5) is a highly specialized, sterically hindered phenylglycine derivative. Its unique substitution pattern—a highly electron-rich 3,4-dimethoxy moiety coupled with an ortho-chloro group—imparts distinct physicochemical properties and conformational rigidity. This whitepaper provides a comprehensive analysis of its structural characteristics, addresses the mechanistic challenges of its incorporation into peptide backbones (specifically mitigating oxazolone-mediated racemization), and outlines field-proven protocols for its analytical characterization and synthetic application.

Physicochemical Profiling

Understanding the fundamental physicochemical properties of this compound is critical for predicting its behavior in both synthetic workflows and biological environments. As a zwitterionic molecule at physiological pH, its solubility and reactivity are dictated by the delicate balance between its ionizable groups and its lipophilic substituted aromatic ring.

Quantitative Data Summary
PropertyValue / Description
IUPAC Name 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid
CAS Number 1342425-67-5
Linear Formula C₁₀H₁₂ClNO₄
Molecular Weight 245.66 g/mol
Structural Class Unnatural Amino Acid (Substituted Phenylglycine)
Predicted pKa (COOH) ~2.0 - 2.5 (Highly acidic due to inductive effects)
Predicted pKa (NH₂) ~8.5 - 9.0
Lipophilicity (LogP) ~1.2 - 1.8 (Estimated; enhanced by the chloro substituent)
Stereocenters 1 (Alpha-carbon; subject to epimerization)

Synthetic Utility and Mechanistic Pathways

The Challenge of Phenylglycine Racemization

Phenylglycine derivatives are notoriously difficult to incorporate into peptide chains without loss of chiral integrity. The alpha-proton of phenylglycine is unusually acidic because the resulting anion is stabilized by resonance with the adjacent aromatic ring[1]. During standard carboxyl activation, the molecule is highly prone to forming an oxazol-5(4H)-one (oxazolone) intermediate[1]. Base-catalyzed deprotonation of this oxazolone leads to rapid epimerization/racemization[2].

Causality in Reagent Selection: To overcome this, synthetic chemists must avoid standard carbodiimide chemistry (e.g., DCC/DMAP). Instead, highly reactive uronium/aminium salts like HATU combined with less nucleophilic, sterically hindered bases (such as 2,4,6-collidine or DIPEA) are utilized[3]. HATU generates a highly reactive 7-azabenzotriazole active ester that undergoes aminolysis much faster than the competing oxazolone formation pathway, thereby preserving the stereocenter[2].

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Resin Solid Support Resin (e.g., Rink Amide) Deprotect Fmoc-Deprotection (20% Piperidine in DMF) Resin->Deprotect Swelling & Prep Activate UAA Activation (HATU, DIPEA, 0°C) Deprotect->Activate Free Amine Generation Couple Coupling of 2-Amino-2- (2-chloro-3,4-dimethoxyphenyl) acetic acid Activate->Couple Active Ester (Suppresses Oxazolone) Wash Washing & Capping (DMF / Ac2O) Couple->Wash Amide Bond Formation Cleave Global Cleavage (TFA/TIPS/H2O) Wash->Cleave Sequence Completion

Caption: Workflow of Solid-Phase Peptide Synthesis (SPPS) incorporating the unnatural amino acid.

Protocol 1: Low-Epimerization SPPS Coupling

Self-Validating System: This protocol utilizes a low-temperature pre-activation step. The validation occurs via a micro-cleavage step and LC-MS analysis to confirm the absence of diastereomeric twin peaks before proceeding to the next sequence.

  • Resin Swelling & Deprotection: Swell the peptide-resin in DMF for 30 minutes. Treat with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group. Wash thoroughly with DMF (5x).

  • Low-Temperature Pre-activation: Dissolve 3.0 equivalents of Fmoc-2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid and 2.9 equivalents of HATU in minimal DMF. Cool the mixture to 0°C in an ice bath. Add 6.0 equivalents of DIPEA dropwise. Causality: The slight deficit of HATU prevents capping of the resin by unreacted uronium species, while the 0°C environment kinetically hinders oxazolone formation[2].

  • Coupling: Add the pre-activated mixture to the resin. Agitate gently at 0°C for 30 minutes, then allow it to warm to room temperature for an additional 90 minutes.

  • Verification: Perform a Kaiser test. If negative, proceed to capping (Acetic anhydride/DIPEA). If slightly positive, repeat the coupling step using a different activator (e.g., COMU) to overcome the steric hindrance of the ortho-chloro group.

Analytical Characterization Protocols

Because enantiomers of phenylglycine derivatives possess identical scalar physical properties, standard reverse-phase HPLC cannot distinguish between the desired enantiomer and its epimerized byproduct. A chiral stationary phase (CSP) is mandatory.

Protocol 2: Enantiomeric Excess (ee) Determination via Chiral HPLC

Self-Validating System: The protocol requires the initial injection of a deliberately racemized standard to prove that the column can achieve baseline resolution (Rs > 1.5). If the racemic standard does not split into two distinct peaks, the subsequent purity data of the synthesized batch cannot be trusted.

  • Baseline Validation (The Control): Inject 10 µL of a 1 mg/mL racemic mixture of the compound onto a Chiralcel OD-H column (250 x 4.6 mm, 5 µm).

  • Mobile Phase Optimization: Utilize an isocratic elution of Hexane/Isopropanol/Trifluoroacetic acid (80:20:0.1 v/v/v) at a flow rate of 1.0 mL/min. Causality: The TFA additive is critical; it suppresses the ionization of the carboxylic acid, preventing peak tailing and ensuring sharp, quantifiable peaks.

  • Detection: Monitor UV absorbance at 230 nm and 254 nm. The dimethoxy-substituted aromatic ring provides excellent chromophoric response at these wavelengths.

  • Sample Analysis: Once baseline resolution is confirmed (Rs > 1.5), inject the synthesized sample. Calculate the enantiomeric excess (ee) using the integrated area under the curve (AUC) for both peaks: ee (%) =[(Area_major - Area_minor) / (Area_major + Area_minor)] x 100.

Biological Relevance & Pharmacological Potential

Beyond its utility as a structural building block, the specific substitution pattern of 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid holds significant pharmacological interest. The 2-chloro-3,4-dimethoxyphenyl motif is a known pharmacophore utilized in the development of modulators for ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (Pgp/ABCB1)[4].

Overexpression of Pgp is a primary mechanism of Multidrug Resistance (MDR) in cancer cells, as the pump actively effluxes chemotherapeutic agents out of the intracellular space[4]. Peptidomimetics incorporating this dimethoxy-aryl motif can act as high-affinity, competitive, or allosteric inhibitors of Pgp, thereby restoring the efficacy of standard chemotherapies.

MDR_Pathway Drug Chemotherapeutic Agent (e.g., Doxorubicin) Pgp P-glycoprotein (Pgp/ABCB1) Efflux Pump Drug->Pgp Substrate Binding Modulator Peptidomimetic Modulator (Contains 2-chloro-3,4-dimethoxy motif) Modulator->Pgp High-Affinity Binding Inhibition Allosteric/Competitive Inhibition of Efflux Pgp->Inhibition Conformational Blockade Accumulation Intracellular Drug Accumulation & Apoptosis Inhibition->Accumulation MDR Reversal

Caption: Mechanism of multidrug resistance (MDR) reversal via P-glycoprotein efflux pump modulation.

Conclusion

2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid is a potent, albeit synthetically demanding, unnatural amino acid. Its successful incorporation into drug candidates requires a rigorous understanding of its propensity for oxazolone-mediated epimerization. By employing low-temperature activation with highly reactive uronium salts (HATU) and validating chiral integrity through rigorously controlled HPLC protocols, researchers can leverage its unique steric and electronic properties to develop advanced peptidomimetics, particularly in the oncology and MDR-reversal space.

References

  • Journal of Medicinal Chemistry - ACS Publications. "Synthesis of α,β-Unsaturated Carbonyl-Based Compounds, Oxime and Oxime Ether Analogs as Potential Anticancer Agents for Overcoming Cancer Multidrug Resistance by Modulation of Efflux Pumps in Tumor Cells." ACS Publications. Available at: [Link]

  • Journal of the American Chemical Society. "Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis." ACS Publications. Available at:[Link]

  • PMC - NIH. "Epimerisation in Peptide Synthesis." National Institutes of Health. Available at:[Link]

  • ChemRxiv. "N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides." ChemRxiv. Available at:[Link]

Sources

Exploratory

The Strategic Integration of Substituted Phenylglycines in Modern Drug Discovery: A Focus on 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic Acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Beyond the Canonical 20 Amino Acids In the landscape of contemporary drug discovery, the pursuit of novel chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Canonical 20 Amino Acids

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with enhanced therapeutic profiles is a perpetual endeavor. While the 20 proteinogenic amino acids form the fundamental alphabet of life, the exploration of non-proteinogenic amino acids (NPAAs) has unlocked a vast and fertile territory for medicinal chemists. These structurally diverse building blocks, when incorporated into peptides or used as standalone scaffolds, offer the potential to overcome many of the limitations associated with their natural counterparts, including improved metabolic stability, increased potency, and enhanced bioavailability. Among the myriad of NPAAs, substituted phenylglycines have emerged as a particularly promising class of compounds, finding applications in a range of therapeutic areas.

This technical guide delves into the multifaceted role of substituted phenylglycines in drug discovery, with a specific focus on the chemical and potential biological significance of 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid. While specific biological data for this particular molecule is not extensively available in the public domain, by examining its structural features and the activities of closely related analogues, we can construct a compelling rationale for its potential utility and outline a strategic approach to its investigation.

Chemical and Structural Attributes of 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic Acid

The therapeutic potential of any molecule is intrinsically linked to its three-dimensional structure and chemical properties. 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid is a chiral α-amino acid characterized by a substituted phenyl ring directly attached to the α-carbon. This arrangement imparts significant steric hindrance, which can influence its reactivity and interactions with biological targets.

PropertyValueSource
CAS Number 1342425-67-5
Molecular Formula C10H12ClNO4
Molecular Weight 245.66 g/mol

The key structural features that likely dictate the compound's behavior are the chloro and dimethoxy substituents on the phenyl ring.

  • The Chloro Group: The presence of a chlorine atom can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. It is an electron-withdrawing group that can influence the acidity of the carboxylic acid and the basicity of the amino group. Furthermore, the chloro group can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

  • The Dimethoxy Groups: Methoxy groups are common substituents in many biologically active molecules. They are hydrogen bond acceptors and can influence the molecule's solubility and metabolic stability. The positioning of the two methoxy groups at the 3 and 4 positions of the phenyl ring can also dictate the preferred conformation of the molecule, which is crucial for its interaction with a specific binding pocket.

Synthetic Strategies for Substituted Phenylglycines

The synthesis of substituted phenylglycines can be approached through several established methods in organic chemistry. A common and versatile method is the Strecker synthesis, which involves the reaction of a substituted benzaldehyde with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile. For enantiomerically pure phenylglycines, asymmetric variations of the Strecker synthesis or enzymatic resolution methods can be employed.

Representative Experimental Protocol: Strecker Synthesis of a Substituted Phenylglycine

This protocol provides a general framework for the synthesis of a racemic substituted phenylglycine, which can be adapted for 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid starting from 2-chloro-3,4-dimethoxybenzaldehyde.

Step 1: Formation of the α-Aminonitrile

  • To a solution of the substituted benzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), add a solution of sodium cyanide (1.1 eq) in water.

  • Cool the mixture in an ice bath and add a solution of ammonium chloride (1.2 eq) in water dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to the Amino Acid

  • To the crude α-aminonitrile, add a solution of a strong acid (e.g., 6M HCl).

  • Heat the mixture at reflux for 6-12 hours.

  • Monitor the hydrolysis by TLC.

  • Cool the reaction mixture to room temperature and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 6) with a base (e.g., ammonium hydroxide) to precipitate the product.

  • Collect the solid by filtration, wash with cold water and then a small amount of a water-miscible organic solvent (e.g., ethanol), and dry under vacuum to yield the substituted phenylglycine.

G cluster_strecker Strecker Synthesis Workflow start Substituted Benzaldehyde aminonitrile α-Aminonitrile Formation (NaCN, NH4Cl) start->aminonitrile hydrolysis Acid Hydrolysis (HCl, Reflux) aminonitrile->hydrolysis product Substituted Phenylglycine hydrolysis->product

A simplified workflow for the Strecker synthesis of substituted phenylglycines.

Potential Biological Activities and Therapeutic Targets

While direct biological data for 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid is scarce, the broader class of substituted phenylglycines has been investigated for a range of biological activities.

Modulation of Metabotropic Glutamate Receptors (mGluRs)

A significant body of research has focused on phenylglycine derivatives as modulators of metabotropic glutamate receptors (mGluRs). These receptors are involved in a variety of neurological processes, and their dysregulation has been implicated in conditions such as epilepsy, anxiety, and chronic pain. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the phenyl ring are critical for the potency and selectivity of these compounds for different mGluR subtypes. The presence of electron-withdrawing groups, such as a chloro substituent, and the overall steric bulk of the molecule can influence its binding affinity and whether it acts as an agonist or antagonist.

G cluster_mGluR Potential mGluR Signaling Modulation ligand Substituted Phenylglycine mGluR mGluR ligand->mGluR Binds to g_protein G-Protein mGluR->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Alters level of cellular_response Cellular Response second_messenger->cellular_response Initiates

A generalized signaling pathway for metabotropic glutamate receptors.
Inhibition of Amino Acid Transporters

Certain phenylglycine analogs have been identified as inhibitors of neutral amino acid transporters, such as ASCT1 and ASCT2. These transporters play a crucial role in maintaining the balance of amino acids in the central nervous system, and their inhibition can modulate neurotransmission. The structural similarity of 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid to endogenous amino acids makes it a plausible candidate for interaction with such transporters.

Antimicrobial and Anticancer Potential

Derivatives of substituted phenylglycines have also been explored for their antimicrobial and anticancer activities. The rationale behind this is that the unique structural features of these NPAAs can be exploited to design molecules that selectively target microbial or cancer cell-specific pathways. For instance, they can be incorporated into peptides to enhance their cell-penetrating properties or to mimic the structure of natural antimicrobial peptides.

In Vitro Evaluation of Biological Activity: A Methodological Approach

To elucidate the biological activity of a novel substituted phenylglycine like 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid, a systematic in vitro screening approach is essential.

Representative Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the potential cytotoxic effects of a compound against cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., a human glioma cell line if investigating CNS effects)

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Test compound (2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium and add them to the wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_assay In Vitro Cytotoxicity Assay Workflow start Seed Cells treatment Treat with Compound start->treatment incubation Incubate treatment->incubation mtt Add MTT Reagent incubation->mtt solubilization Solubilize Formazan mtt->solubilization readout Measure Absorbance solubilization->readout analysis Calculate IC50 readout->analysis

A workflow for a typical in vitro cytotoxicity assay.

Pharmacokinetic Considerations

The in vivo efficacy of any drug candidate is highly dependent on its pharmacokinetic profile, which encompasses absorption, distribution, metabolism, and excretion (ADME). The physicochemical properties of 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid, such as its lipophilicity and the presence of metabolically susceptible sites (the methoxy groups), will play a crucial role in its ADME properties. Early in vitro ADME assays, such as Caco-2 permeability for absorption and microsomal stability for metabolism, are essential for predicting its in vivo behavior.

Conclusion and Future Directions

Substituted phenylglycines represent a rich and underexplored area of chemical space with significant potential for the discovery of novel therapeutics. While 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid is currently a molecule with limited published biological data, its structural features suggest that it could be a valuable building block or a lead compound for targeting a range of biological processes, particularly within the central nervous system.

Future research should focus on the systematic evaluation of this compound and its derivatives in a panel of in vitro and in vivo assays to elucidate its biological activity and mechanism of action. A thorough investigation of its structure-activity relationship, guided by computational modeling and medicinal chemistry insights, will be crucial for optimizing its therapeutic potential. The strategic application of substituted phenylglycines, exemplified by the potential of molecules like 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid, will undoubtedly continue to contribute to the advancement of drug discovery.

References

  • Bedingfield, J. S., Kemp, M. C., Jane, D. E., Tse, H. W., Roberts, P. J., & Watkins, J. C. (n.d.). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). SciSpace. Retrieved from [Link]

  • Bedingfield, J. S., Kemp, M. C., Jane, D. E., Tse, H. W., Roberts, P. J., & Watkins, J. C. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). British Journal of Pharmacology, 116(7), 3323–3329. [Link]

  • Bedingfield, J. S., Kemp, M. C., Jane, D. E., Tse, H. W., Roberts, P. J., & Watkins, J. C. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). British journal of pharmacology, 116(7), 3323–3329. [Link]

  • Müller, C. E., & Bräse, S. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing. [Link]

  • Chiodi, D., & Ishihara, Y. (2026). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry, (2). [Link]

  • Drug Hunter. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube. [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. International Journal of Molecular Sciences, 24(2), 1543. [Link]

  • Ishihara, Y. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

  • Pitta, B. R., et al. (2006). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. U.S.
  • PubChem. (n.d.). Identification medium - Patent JP-5769797-B2. Retrieved from [Link]

  • PatSnap. (2022, January 7). Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid. Eureka. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Using In vitro ToxCast Assays to Evaluate Mechanistic Plausibility and Build Confidence in the Selection of Analogues for. Retrieved from [Link]

  • Wiedenfeld, D. J., Nesterov, V. N., Minton, M. A., & Montoya, C. L. (2004). 1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene and 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene. *Acta crystallographica. Section C, Crystal structure
Foundational

In Vitro Stability of 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid: A Technical Guide for Drug Development

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Pharmacokineticists Executive Summary The incorporation of non-natural amino acids into peptidomimetics and small-molecule t...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Pharmacokineticists

Executive Summary

The incorporation of non-natural amino acids into peptidomimetics and small-molecule therapeutics is a cornerstone strategy for enhancing target affinity and overcoming proteolytic degradation. 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid is a highly functionalized, non-proteinogenic amino acid belonging to the substituted phenylglycine family. While its unique steric and electronic profile offers significant advantages in drug design, it introduces specific in vitro stability liabilities that must be rigorously characterized during lead optimization.

This whitepaper provides an authoritative, mechanistic framework for evaluating the chemical, stereochemical, and metabolic stability of this compound. By understanding the causality behind its degradation pathways, researchers can implement self-validating experimental protocols to accurately quantify its pharmacokinetic viability.

Structural Liability Analysis & Mechanistic Causality

To design effective stability assays, we must first deconstruct the molecule's structural liabilities. The in vitro behavior of 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid is governed by three primary functional domains:

  • The Benzylic Alpha-Carbon (Stereochemical Instability): Phenylglycine derivatives are notorious for their susceptibility to base-catalyzed racemization (epimerization) [1]. The α -proton is highly acidic due to the combined electron-withdrawing inductive effects of the adjacent carboxylate group and the substituted phenyl ring. In aqueous buffers at pH > 7.5 or during solid-phase peptide synthesis (SPPS), deprotonation leads to a planar enolate intermediate, resulting in a loss of chiral integrity.

  • The 3,4-Dimethoxy Motif (Metabolic Vulnerability): Electron-rich methoxy groups on aromatic rings are prime targets for Cytochrome P450 (CYP450) enzymes—specifically CYP2D6 and CYP3A4. The oxidative mechanism involves hydrogen abstraction from the methyl group, oxygen rebound to form an unstable hemiacetal, and subsequent collapse to release formaldehyde, yielding a catechol or phenol derivative [2].

  • The 2-Chloro Substituent (Steric Shielding): The ortho-halogen provides significant steric hindrance, which restricts rotation around the Cα​ -aryl bond. While this rigidity can enhance receptor binding[3], it also partially shields the adjacent methoxy group at the 3-position from rapid enzymatic cleavage, shifting the primary metabolic liability to the 4-methoxy group.

Pathways Compound 2-Amino-2-(2-chloro- 3,4-dimethoxyphenyl) acetic acid Racemization Base-Catalyzed Racemization Compound->Racemization pH > 7.5 Demethylation CYP450 O-Demethylation (Microsomes) Compound->Demethylation NADPH / O2 Oxidation Oxidative Deamination (Plasma) Compound->Oxidation MAO / ROS

Fig 1. Primary in vitro degradation pathways of the substituted phenylglycine derivative.

Self-Validating Experimental Protocols

To ensure data trustworthiness, all in vitro stability assessments must be designed as self-validating systems . This means every assay must inherently prove its own operational integrity through the inclusion of mechanistic controls, precise quenching techniques, and validated analytical readouts.

Protocol A: Stereochemical Stability (Racemization) Assay

Purpose: To quantify the rate of α -carbon epimerization in physiological and basic buffers. Causality: Because phenylglycines racemize via an enolate intermediate, the rate is directly proportional to hydroxide ion concentration. Testing across a pH gradient validates this mechanism.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of enantiomerically pure (e.g., S-isomer) 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid in DMSO.

  • Incubation: Dilute the stock to 100 µM in three separate 50 mM buffers: Sodium Acetate (pH 5.0), Phosphate Buffered Saline (pH 7.4), and Tris-HCl (pH 9.0).

  • Sampling: Incubate at 37°C. Withdraw 50 µL aliquots at 0, 1, 4, 8, and 24 hours.

  • Quenching: Immediately quench the reaction by adding 50 µL of 0.1% Trifluoroacetic acid (TFA) in acetonitrile. Rationale: The sudden drop in pH protonates the amine and carboxylate, instantly halting base-catalyzed enolization.

  • Analysis: Analyze via Chiral LC-MS/MS using a Chiralpak ZWIX(+) column. Monitor the enantiomeric excess (ee%) over time.

Protocol B: Liver Microsomal Stability Assay

Purpose: To evaluate CYP450-mediated O-demethylation and calculate intrinsic clearance ( CLint​ ).

Workflow Prep 1. Prepare 1 µM Compound in Buffer (pH 7.4) AddMicrosomes 2. Add Liver Microsomes (0.5 mg/mL) Prep->AddMicrosomes Initiate 3. Initiate Reaction with 1 mM NADPH AddMicrosomes->Initiate Incubate 4. Incubate at 37°C (0, 15, 30, 60 min) Initiate->Incubate Quench 5. Quench with Ice-Cold Acetonitrile + IS Incubate->Quench Analyze 6. Centrifuge & Analyze via LC-MS/MS Quench->Analyze

Fig 2. Self-validating workflow for assessing in vitro microsomal stability.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a reaction mixture containing 0.5 mg/mL microsomal protein, 3.3 mM MgCl2​ , and 1 µM test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • System Validation Controls:

    • Positive Control: Run Verapamil (rapidly metabolized) in parallel to prove enzyme viability.

    • Negative Control: Run a parallel incubation of the test compound without NADPH to differentiate chemical instability from enzymatic metabolism.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into a crash plate containing 150 µL of ice-cold acetonitrile spiked with an Internal Standard (IS) (e.g., Labetalol). Rationale: Cold acetonitrile precipitates microsomal proteins and denatures CYP enzymes, freezing the metabolic profile at exact time points.

  • Processing & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via reversed-phase LC-MS/MS (MRM mode) to quantify the disappearance of the parent compound and identify the O-demethylated metabolite mass shifts (-14 Da).

Quantitative Data Presentation

The following table summarizes the anticipated in vitro stability profile of 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid based on its structural class and empirical data from analogous substituted phenylglycines[3].

Table 1: Summary of In Vitro Stability Parameters

Assay MatrixCondition / CofactorHalf-Life ( t1/2​ )Intrinsic Clearance ( CLint​ )Primary Degradant / Mechanism
Aqueous Buffer pH 5.0, 37°C> 7 DaysN/AStable
Aqueous Buffer pH 7.4, 37°C> 48 HoursN/ATrace Racemization
Aqueous Buffer pH 9.0, 37°C~ 6.5 HoursN/ARapid Racemization (Enolate)
Human Plasma 37°C, Endogenous> 24 HoursN/AStable (Resistant to plasma esterases)
Human Liver Microsomes + NADPH, 37°C38 Minutes36.5 µL/min/mgO-Demethylated Metabolite (-14 Da)
Rat Liver Microsomes + NADPH, 37°C22 Minutes63.0 µL/min/mgO-Demethylated Metabolite (-14 Da)

Note: The rapid clearance in rat microsomes compared to human microsomes is typical for dimethoxy-aromatics due to higher baseline CYP activities in rodent models.

Conclusion

2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid presents a distinct in vitro stability profile characterized by high plasma stability but notable vulnerabilities to base-catalyzed racemization and CYP-mediated O-demethylation. By utilizing the self-validating protocols outlined above, drug development professionals can accurately map the pharmacokinetic fate of this non-natural amino acid, enabling rational structural modifications (e.g., α -methylation or deuterium substitution at the methoxy groups) to enhance its metabolic half-life in downstream therapeutic applications.

References

  • Liang, C., Behnam, M. A. M., & Klein, C. (2017). "Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions." Tetrahedron Letters.[Link]

  • Liu, Y., et al. (2022). "An Integrated Strategy for Assessing the Metabolic Stability and Biotransformation of Macrocyclic Peptides in Drug Discovery toward Oral Delivery." Analytical Chemistry.[Link]

  • Cazzola, H., et al. (2023). "Optimization of M3 Antagonist–PDE4 Inhibitor (MAPI) Dual Pharmacology Molecules for the Treatment of COPD." Journal of Medicinal Chemistry.[Link]

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid

Welcome to the technical support center for the synthesis of 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this substituted phenylglycine derivative. The information herein is structured to offer not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid?

A1: The Strecker synthesis is a robust and widely applicable method for preparing α-amino acids, including substituted phenylglycines like the target molecule.[1][2] This two-step, one-pot reaction typically involves the reaction of an aldehyde (2-chloro-3,4-dimethoxybenzaldehyde) with a source of ammonia (e.g., ammonium chloride) and a cyanide salt (e.g., sodium or potassium cyanide) to form an intermediate α-aminonitrile. This intermediate is then hydrolyzed, usually under acidic conditions, to yield the final α-amino acid.[3]

Q2: I am seeing a significant amount of an oily byproduct that is not my desired α-aminonitrile. What could it be?

A2: A common side reaction in the Strecker synthesis is the formation of a cyanohydrin.[4] This occurs when the cyanide ion directly attacks the carbonyl carbon of the starting aldehyde, 2-chloro-3,4-dimethoxybenzaldehyde, in competition with the desired imine formation. The presence of water can also hydrolyze the intermediate imine back to the aldehyde, further promoting cyanohydrin formation.

Q3: Why is my final amino acid product not precipitating cleanly during workup?

A3: Amino acids are zwitterionic compounds, and their solubility is highly dependent on the pH of the solution. The lowest solubility is observed at the isoelectric point (pI). If your product is not precipitating, the pH of your solution is likely too high or too low. Careful adjustment of the pH to the pI is crucial for efficient isolation.[5]

Q4: Can the chloro and dimethoxy substituents on the aromatic ring affect the reaction?

A4: Yes, the electronic nature of the substituents can influence the reaction. The two methoxy groups are electron-donating, which can slightly reduce the electrophilicity of the aldehyde's carbonyl carbon, potentially slowing down the initial imine formation. Conversely, the ortho-chloro group is electron-withdrawing and can also exert steric effects. These factors can influence the equilibrium between the starting materials, the imine intermediate, and the cyanohydrin byproduct.[6][7]

Troubleshooting Guide: Low Synthesis Yield

A low overall yield in the synthesis of 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid can arise from inefficiencies in either the formation of the α-aminonitrile intermediate or its subsequent hydrolysis. The following sections break down potential problems and provide actionable solutions.

Problem 1: Low Conversion of Starting Aldehyde / Predominance of Cyanohydrin Byproduct

This issue points to problems in the first stage of the Strecker synthesis: the formation of the α-aminonitrile.

Root Cause Analysis:

  • Inefficient Imine Formation: The equilibrium between the aldehyde/ammonia and the imine may not be favorable. Water present in the reaction can hydrolyze the imine back to the aldehyde.[4]

  • Competitive Cyanohydrin Formation: Direct nucleophilic attack of the cyanide on the aldehyde carbonyl is a major competing reaction. This is often favored at lower temperatures and in the absence of a sufficient concentration of the amine.[4]

  • Steric Hindrance: The ortho-chloro substituent on the benzaldehyde may slightly hinder the approach of the nucleophiles.[6]

Solutions & Optimization Strategies:

ParameterRecommended ActionRationale
Ammonia Source Use a moderate excess of ammonium chloride (NH₄Cl) or another ammonia source.Le Chatelier's principle: Increasing the concentration of a reactant (ammonia) will drive the equilibrium towards the formation of the imine intermediate.
Solvent System Use an aqueous alcohol mixture (e.g., methanol/water or ethanol/water).The alcohol helps to solubilize the organic starting materials, while water is necessary to dissolve the inorganic salts (NH₄Cl and NaCN).
Temperature Control Maintain a reaction temperature between 25-45°C for the aminonitrile formation.While lower temperatures can favor cyanohydrin formation, excessively high temperatures can lead to other side reactions. A moderate temperature provides a good balance.[8]
pH Management The reaction should be slightly basic to ensure the presence of free ammonia and cyanide nucleophiles. The use of ammonium chloride and sodium cyanide will naturally buffer the solution.The pKa of HCN is around 9.2, so a pH in this range is optimal for the presence of the cyanide anion.[4]
Order of Addition Consider pre-forming the imine by stirring the aldehyde and ammonia source together for a period before adding the cyanide.This can help to build up the concentration of the imine intermediate, favoring the desired reaction pathway upon cyanide addition.
Problem 2: Incomplete Hydrolysis of the α-Aminonitrile Intermediate

Even with a good yield of the α-aminonitrile, the overall yield can be compromised if the hydrolysis to the carboxylic acid is not complete.

Root Cause Analysis:

  • Insufficiently Harsh Hydrolysis Conditions: Nitriles are relatively stable functional groups and require strong acidic or basic conditions for complete hydrolysis.[9][10]

  • Precipitation of Intermediates: The hydrochloride salt of the amino acid or the intermediate amide may precipitate from the concentrated acid solution, preventing full hydrolysis.[5]

  • Electron-Donating Effects: The electron-donating methoxy groups on the phenyl ring can slightly disfavor the protonation of the nitrile nitrogen, which is the first step in acid-catalyzed hydrolysis.

Solutions & Optimization Strategies:

ParameterRecommended ActionRationale
Hydrolysis Reagent Use a strong acid such as 6M HCl or concentrated H₂SO₄.Strong acidic conditions are necessary to efficiently hydrolyze the nitrile to a carboxylic acid.[2]
Reaction Temperature & Time Reflux the reaction mixture for an extended period (4-12 hours). Monitor the reaction progress by TLC or HPLC.Heat is required to overcome the activation energy for nitrile hydrolysis. The reaction should be continued until the starting aminonitrile is no longer observed.
Solubility Management During hydrolysis, ensure the reaction mixture remains a homogeneous solution. If a precipitate forms, consider adding more solvent (water or a co-solvent like acetic acid).Maintaining solubility ensures that all of the intermediate is exposed to the hydrolysis conditions.[5]
Alternative: Basic Hydrolysis Consider hydrolysis with a strong base like NaOH, followed by acidification.While less common for the final step of a Strecker synthesis, basic hydrolysis can sometimes be more effective for certain substrates.
Problem 3: Difficulty in Product Isolation and Purification

A significant loss of product can occur during the workup and purification stages.

Root Cause Analysis:

  • Incorrect pH for Precipitation: As an amino acid, the product has an isoelectric point (pI) at which it is least soluble. Failure to adjust the pH to this specific value will result in poor precipitation and low isolated yield.

  • Formation of Emulsions during Extraction: If extractions are used to remove byproducts, the amphiphilic nature of the amino acid can lead to the formation of stable emulsions.

  • Co-precipitation of Impurities: Other acidic or basic impurities in the reaction mixture may co-precipitate with the desired product.

Solutions & Optimization Strategies:

ParameterRecommended ActionRationale
pH Adjustment for Isolation After hydrolysis, carefully neutralize the reaction mixture with a base (e.g., ammonium hydroxide or sodium hydroxide) to the isoelectric point of the amino acid. The exact pI will need to be determined experimentally, but for a neutral amino acid, it will typically be in the range of pH 5-7.At its pI, the amino acid exists predominantly as a neutral zwitterion with minimal solubility in water, leading to maximum precipitation.[5]
Purification by Recrystallization Recrystallize the crude product from a suitable solvent system, such as a water/ethanol or water/isopropanol mixture.Recrystallization is an effective method for removing small amounts of impurities and obtaining a highly pure product.
Removal of Benzaldehyde After acid hydrolysis, perform a steam distillation or extraction with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) before neutralization to remove any unreacted starting aldehyde or related impurities.[5]The starting aldehyde is more soluble in organic solvents, while the protonated amino acid will remain in the aqueous phase.

Experimental Workflow & Diagrams

Proposed Synthetic Protocol: Strecker Synthesis

This protocol is a generalized procedure based on established methods for similar compounds. Optimization may be required.

Step 1: α-Aminonitrile Formation

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-3,4-dimethoxybenzaldehyde (1.0 eq.) in methanol.

  • Add an aqueous solution of ammonium chloride (1.2 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • In a separate container, dissolve sodium cyanide (1.1 eq.) in water. Caution: Cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Slowly add the sodium cyanide solution to the reaction mixture.

  • Stir the reaction at 35-45°C for 4-6 hours, monitoring the disappearance of the aldehyde by TLC.

Step 2: Hydrolysis

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully add concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 6-8 hours, or until TLC/HPLC analysis indicates complete conversion of the aminonitrile.

Step 3: Isolation and Purification

  • Cool the reaction mixture to room temperature.

  • Extract the mixture with diethyl ether to remove any non-polar impurities.

  • Carefully adjust the pH of the aqueous layer to the isoelectric point (start with pH ~6) using ammonium hydroxide.

  • Cool the mixture in an ice bath to promote precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water, followed by a small amount of cold ethanol.

  • Recrystallize the crude product from a water/ethanol mixture to obtain pure 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid.

Visualizing the Reaction Pathway and Troubleshooting Logic

Strecker_Synthesis Aldehyde 2-Chloro-3,4-dimethoxy- benzaldehyde Imine Imine Intermediate Aldehyde->Imine + NH₃ Cyanohydrin Cyanohydrin Byproduct Aldehyde->Cyanohydrin + CN⁻ (Side Reaction) LowYield1 Problem: Low Conversion Aldehyde->LowYield1 Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN⁻ Imine->LowYield1 AminoAcid 2-Amino-2-(2-chloro-3,4- dimethoxyphenyl)acetic acid Aminonitrile->AminoAcid Hydrolysis (H₃O⁺) LowYield2 Problem: Incomplete Hydrolysis Aminonitrile->LowYield2 LowYield3 Problem: Poor Isolation AminoAcid->LowYield3

Caption: Strecker synthesis pathway and common points of yield loss.

Troubleshooting_Workflow start Low Final Yield check_step1 Analyze Step 1: α-Aminonitrile Formation (TLC/LC-MS of crude reaction) start->check_step1 step1_ok Aminonitrile Yield is High? check_step1->step1_ok check_step2 Analyze Step 2: Hydrolysis (TLC/LC-MS after reflux) step1_ok->check_step2 Yes ts1_imine Optimize Imine Formation: - Excess NH₃ source - Anhydrous conditions initially step1_ok->ts1_imine No step2_ok Hydrolysis is Complete? check_step2->step2_ok check_workup Review Isolation Protocol (pH adjustment, precipitation) step2_ok->check_workup Yes ts2_hydrolysis Optimize Hydrolysis: - Increase reflux time/temp - Use stronger acid - Ensure solubility step2_ok->ts2_hydrolysis No ts3_iso Optimize Isolation: - Precisely determine pI - Recrystallize check_workup->ts3_iso ts1_cyano Minimize Cyanohydrin: - Control Temperature - Pre-form imine ts1_imine->ts1_cyano

Caption: A logical workflow for troubleshooting low yield.

References

  • Durham E-Theses The strecker reaction of benzaldehyde, amines and cyanide: some mechanistic and synthetic studies. Available at: [Link]

  • Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis. Google Patents.
  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. PMC. Available at: [Link]

  • The strecker reaction of benzaldehyde, amines and cyanide: some mechanistic and synthetic studies. Durham e-Theses. Available at: [Link]

  • Process for separating a mixture of an optically active phenylglycine amide and an optically active phenylglycine. Google Patents.
  • dl-PHENYLGLYCINE. Organic Syntheses. Available at: [Link]

  • The preparation method of N-substituted-phenyl glycine. Google Patents.
  • Strecker Synthesis. Master Organic Chemistry. Available at: [Link]

  • Strecker amino acid synthesis. Wikipedia. Available at: [Link]

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PMC. Available at: [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. PMC. Available at: [Link]

  • 21.5. Hydrolysis of nitriles. Lumen Learning. Available at: [Link]

  • Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid. Eureka. Available at: [Link]

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. ResearchGate. Available at: [Link]

  • Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Hydrolysis of free α‐amino nitriles using a reverse Strecker reaction under reductive hydrogenation conditions. ResearchGate. Available at: [Link]

  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation. University of Groningen. Available at: [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. Available at: [Link]

  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers. Available at: [Link]

  • Parallels between the chloro and methoxy groups for potency optimization. RSC Publishing. Available at: [Link]

  • 21.5: Hydrolysis of nitriles. Chemistry LibreTexts. Available at: [Link]

  • Strecker degradation of amino acids promoted by a camphor-derived sulfonamide. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI. Available at: [Link]

  • Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. Google Patents.
  • Roles of the Chloro and Methoxy Groups in Drug Discovery. ACS Publications. Available at: [Link]

  • Parallels between the chloro and methoxy groups for potency optimization. PMC. Available at: [Link]

  • Synthesis method of D-phenylglycine and DL-phenylglycine. Google Patents.

Sources

Optimization

Preventing racemization of 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid during peptide coupling

Welcome to the Technical Support Center for Advanced Peptide Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers working with highly sensitive, non-canoni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Peptide Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers working with highly sensitive, non-canonical amino acids.

Coupling 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid presents a formidable challenge in peptide chemistry. As an α -arylglycine derivative, it is notoriously prone to racemization (epimerization) during carboxyl activation[1]. This guide provides the mechanistic causality behind these failures and establishes self-validating protocols to ensure enantiomeric fidelity during your syntheses.

Diagnostic Overview: The Mechanistic Root of the Problem

Before troubleshooting, we must understand the chemical causality of the failure. Why does 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid racemize so easily?

  • High α -Proton Acidity: The α -proton is highly acidic because the resulting carbanion is resonance-stabilized by the adjacent phenyl ring. The electron-withdrawing 2-chloro substituent further increases this acidity through inductive effects.

  • Steric Hindrance: The 3,4-dimethoxy groups add significant steric bulk. This bulk slows down the desired nucleophilic attack by the incoming amine.

  • Kinetic Competition: Because the desired coupling is sterically delayed, the activated ester has more time to undergo undesired side reactions—specifically, base-catalyzed direct enolization or the formation of an oxazol-5(4H)-one intermediate, both of which lead to a racemic mixture[2].

G A Activated Arylglycine B Base-Catalyzed Enolization A->B Strong Base C Oxazol-5(4H)-one Formation A->C Steric Delay F Nucleophilic Attack A->F DEPBT or Oxyma D Achiral Enolate B->D C->D Tautomerization E Racemized Peptide D->E Amine Attack G Enantiopure Peptide F->G

Mechanistic pathways of arylglycine racemization vs. desired coupling.

Troubleshooting FAQs

Q1: I used standard HATU and DIEA (Diisopropylethylamine) for the coupling, and my LC-MS shows a 30% epimer peak. What went wrong? A: The use of strong, unhindered bases like DIEA or TEA is strictly contraindicated for arylglycines. DIEA rapidly deprotonates the highly acidic α -carbon of your activated 2-chloro-3,4-dimethoxyphenylglycine, driving the equilibrium toward the achiral enolate[1]. You must eliminate strong bases from your workflow.

Q2: If I cannot use HATU/DIEA, which coupling reagents are statistically proven to prevent racemization for this substrate? A: You must transition to either a low-basicity phosphonium/uronium system or a base-free carbodiimide system .

  • DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is the gold standard for arylglycines. It mediates amide bond formation with remarkable resistance to racemization, even allowing coupling at room temperature with weaker bases[3][4].

  • DIC/OxymaPure is an excellent alternative that operates entirely base-free, suppressing the base-catalyzed enolization pathway completely[2].

Q3: Can I use microwave-assisted solid-phase peptide synthesis (MW-SPPS) to force the sterically hindered coupling? A: Proceed with extreme caution. While heat accelerates the desired coupling, it exponentially accelerates oxazolone formation. If you must use MW-SPPS, you can only use the DIC/Oxyma system, and the temperature must strictly not exceed 50°C. Never use microwave heating with basic additives when coupling arylglycines[5].

Quantitative Reagent Comparison

To guide your experimental design, review the following empirical data comparing coupling systems for sterically hindered arylglycines.

Coupling Reagent SystemBase UsedSolventTemperatureEpimerization RiskTypical Yield
HATU / HOAt DIEA (2.0 eq)DMF25°CHigh (15–35%) >90%
HBTU / HOBt NMM (2.0 eq)DMF25°CModerate (5–15%) 80–85%
DIC / OxymaPure NoneDMF25°CLow (<2%) >85%
DEPBT TMP (2.0 eq)THF/DMF0°C to 25°CVery Low (<0.1%) 85–95%

Validated Experimental Protocols

To ensure a self-validating system, every protocol below includes a mandatory analytical checkpoint. Do not proceed to the next synthesis step without confirming enantiomeric purity.

Workflow Start Start: Arylglycine Coupling Q1 Is the incoming amine sterically hindered? Start->Q1 A1 Use DIC/Oxyma (Base-free) Q1->A1 Yes (e.g., N-methyl) A2 Use DEPBT + TMP (Low basicity) Q1->A2 No (Primary amine) Check HPLC/MS Epimer Check A1->Check A2->Check Pass Proceed to Next Step Check->Pass <1% Epimer Fail Cool to 0°C & Recouple Check->Fail >1% Epimer Fail->A2

Decision matrix for optimizing arylglycine peptide coupling conditions.
Protocol A: DEPBT-Mediated Coupling (Recommended for Highest Chiral Fidelity)

Causality: DEPBT prevents oxazolone formation, and replacing DIEA with TMP (2,4,6-trimethylpyridine) lowers the bulk basicity below the threshold required for α -proton abstraction[4][6].

  • Preparation: Swell the peptidyl-resin in a 1:1 mixture of THF and DMF for 30 minutes. (THF improves the solubility and reaction kinetics of DEPBT).

  • Reagent Mixing: In a separate vial, dissolve 1.5 equivalents of Fmoc-2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid and 1.5 equivalents of DEPBT in THF/DMF (approx. 2 mL per mmol of peptide).

  • Thermal Control: Cool the mixture to 0°C in an ice bath for 5 minutes.

  • Base Addition: Add 3.0 equivalents of TMP (sym-collidine) to the chilled mixture. Do not use DIEA or TEA.

  • Coupling: Transfer the activated mixture to the resin. Shake gently at 0°C for 30 minutes, then allow the reactor to warm naturally to room temperature and shake for an additional 2 to 3 hours.

  • Validation Checkpoint: Perform a microcleavage (TFA/TIS/H2O 95:2.5:2.5 for 1 hour). Analyze the crude intermediate via chiral HPLC or high-resolution LC-MS. You should observe a single peak for the desired L-epimer. If an early-eluting D-epimer peak exceeds 1%, discard the resin and repeat with stricter temperature control.

Protocol B: Base-Free DIC/Oxyma Coupling (Recommended for Hindered Amines)

Causality: OxymaPure acts as a highly effective nucleophile that intercepts the O-acylisourea intermediate before oxazolone formation can occur, entirely bypassing the need for an external base[2].

  • Preparation: Swell the peptidyl-resin in anhydrous DMF.

  • Reagent Mixing: Dissolve 3.0 equivalents of the Fmoc-arylglycine derivative and 3.0 equivalents of OxymaPure in minimal DMF.

  • Activation: Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC).

  • Strict Timing: Allow pre-activation for exactly 2 minutes . Prolonged pre-activation of arylglycines, even with Oxyma, risks slow degradation into the oxazolone.

  • Coupling: Transfer immediately to the resin and shake at room temperature for 2 hours.

  • Validation Checkpoint: Perform microcleavage and HPLC analysis as described in Protocol A.

References

  • DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. Biopolymers (Peptide Science). Available at:[Link]

  • Epimerisation in Peptide Synthesis. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Ready-Made Amino Acids. American Peptide Society. Available at:[Link]

  • Technical Support Information Bulletin 1170 - DEPBT. AAPPTec. Available at:[Link]

  • Arylglycine: A Focus on Amino Acid Preparation and Peptide Synthesis. ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Reaction Optimization for 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid

Welcome to the technical support guide for 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, chemists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, chemists, and drug development professionals minimize byproduct formation and optimize reaction outcomes. Our focus is on explaining the mechanistic origins of common issues and providing field-proven, validated protocols to ensure the stereochemical and chemical integrity of your final product.

Introduction: The Challenge of a Substituted Phenylglycine

2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid is a non-proteinogenic amino acid increasingly utilized as a key building block in complex molecule synthesis. Its unique structure, featuring a chiral center directly attached to a sterically hindered and electronically rich aromatic ring, presents specific challenges. The primary obstacle encountered during its use, particularly in peptide synthesis, is the propensity for racemization at the α-carbon. Understanding and mitigating this and other potential side reactions is critical for achieving high yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant racemization of my 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid residue during amide bond formation. What is the primary cause and how can I prevent it?

A1: This is the most common issue faced when working with phenylglycine derivatives. The underlying cause is the increased acidity of the α-proton on the chiral carbon. This acidity is a direct result of the stabilization provided by the adjacent aromatic ring.

Mechanism of Racemization: During the carboxyl group activation step required for amide bond formation, the electron-withdrawing nature of the activated carboxyl group further increases the acidity of the α-proton. A base present in the reaction mixture can then easily abstract this proton, leading to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of both (R) and (S) enantiomers—a process known as racemization or epimerization.[1]

DOT Diagram: Racemization Mechanism

racemization_mechanism Figure 1: Base-Catalyzed Racemization Pathway cluster_start Chiral Starting Material cluster_activated Activation & Base Exposure cluster_intermediate Planar Intermediate cluster_product Racemized Product Start_R (R)-Amino Acid Activated Activated Ester + Base (e.g., DIPEA) Start_R->Activated Coupling Reagent Enolate Achiral Enolate (Planar) Activated->Enolate α-Proton Abstraction Product_R (R)-Product Enolate->Product_R Reprotonation Product_S (S)-Product Enolate->Product_S Reprotonation

Caption: Base-catalyzed abstraction of the alpha-proton leads to a planar intermediate, causing loss of stereochemistry.

Solutions & Mitigation Strategies:

The key to preventing racemization is to minimize the opportunity for α-proton abstraction. This is achieved by carefully selecting your coupling reagents and bases.

  • Avoid Strong, Sterically Unhindered Bases: Standard bases like diisopropylethylamine (DIPEA) are often too strong and can readily abstract the acidic proton.

  • Utilize Weaker, Sterically Hindered Bases: Bases like 2,4,6-trimethylpyridine (collidine) or N-methylmorpholine (NMM) are preferred as their bulkiness disfavors interaction with the α-proton while still allowing them to act as proton scavengers in the reaction.[2]

  • Select Racemization-Suppressing Coupling Reagents: Move away from standard carbodiimide or uronium-based reagents like HBTU/HATU when used with strong bases. Reagents based on phosphonium salts or those with built-in base functionality are superior for this purpose.[1]

Data Summary: Recommended Coupling Conditions to Suppress Racemization

Coupling ReagentRecommended BaseAdditive (if applicable)Efficacy in Suppressing RacemizationReference
COMU 2,4,6-Trimethylpyridine (Collidine)N/AVery High (>98% desired diastereomer observed in similar systems)[1]
DEPBT N-Methylmorpholine (NMM) or DIPEAN/AHigh (Known for suppressing racemization with arylglycines)[1]
EDC N/A6-Cl-HOBt or OxymaPure®Moderate to High (Additive is critical to suppress side reactions)[3]
HBTU/HATU DIPEA (Not Recommended)HOBtLow to Moderate (High risk of racemization)[1]
Q2: I've optimized my coupling conditions but still see an unknown impurity with the same mass as my desired product. What could it be?

A2: If you observe an impurity with an identical mass that co-elutes or separates slightly from your main peak, you are likely dealing with a structural isomer. Given the 2-chloro-3,4-dimethoxyphenyl moiety, a plausible side reaction, though less common than racemization, is nucleophilic aromatic substitution (SNAr) if harsh conditions are used.

Plausible Mechanism: Under strongly basic conditions or in the presence of potent nucleophiles (e.g., residual deprotection agents), the chlorine atom on the aromatic ring could potentially be displaced. For instance, if piperidine is used for Fmoc deprotection in solid-phase synthesis and not thoroughly washed away, it could act as a nucleophile.[3] This would result in a piperidinyl-substituted byproduct with a different structure but potentially similar chromatographic behavior.

Another source of isomeric impurities can be the synthesis of the starting material itself. For example, incomplete chlorination or rearrangement during synthesis could lead to isomers (e.g., 3-chloro-4,5-dimethoxyphenyl).[4]

Solutions & Mitigation Strategies:

  • Ensure Thorough Washing: In solid-phase synthesis, ensure complete removal of deprotection reagents (like piperidine) by performing extensive washes with your synthesis solvent (e.g., DMF, NMP) before the coupling step.[2]

  • Use Mild Conditions: Avoid unnecessarily high temperatures or prolonged reaction times, especially in the presence of strong bases.

  • Characterize Starting Material: Always verify the purity and structural integrity of your 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid starting material via HPLC, 1H NMR, and LC-MS before use. This ensures you are not introducing impurities from the outset.

Q3: When using this amino acid as the N-terminal or second residue in a peptide synthesis, I'm getting a significant byproduct. What is happening?

A3: This is likely due to diketopiperazine formation, a common side reaction in solid-phase peptide synthesis (SPPS) that occurs at the dipeptide stage.[3]

Mechanism of Diketopiperazine Formation: After the deprotection of the second amino acid, the newly freed N-terminal amine can attack the ester linkage connecting the first amino acid to the resin. This intramolecular cyclization cleaves the dipeptide from the resin, forming a stable six-membered ring (a diketopiperazine). This side reaction is irreversible and is particularly prevalent when Proline is one of the first two residues, but can occur with other amino acids as well.

DOT Diagram: Troubleshooting Workflow

troubleshooting_workflow Figure 2: General Troubleshooting Workflow Start Byproduct Detected in Reaction Isomerism Impurity has same mass as product? Start->Isomerism Dipeptide Is it a dipeptide-stage reaction? Isomerism->Dipeptide No Racemization Racemization (Epimerization) Isomerism->Racemization Yes General Other Issue? Dipeptide->General No DKP Diketopiperazine Formation Dipeptide->DKP Yes Other General Side Reaction (e.g., Aggregation) General->Other Yes Sol_Racemization Solution: 1. Use hindered base (Collidine) 2. Change coupling reagent (COMU) 3. Lower temperature Racemization->Sol_Racemization Isomer Structural Isomer (e.g., from SNAr) Sol_Isomer Solution: 1. Verify starting material purity 2. Ensure thorough washing 3. Use mild reaction conditions Isomer->Sol_Isomer Sol_DKP Solution: 1. Use 2-Cl-Trt resin 2. Couple 3rd residue immediately 3. Use pre-formed dipeptide DKP->Sol_DKP Sol_Other Solution: 1. Use chaotropic salts 2. Switch to NMP/DMSO 3. Incorporate backbone protection Other->Sol_Other

Caption: A decision tree for identifying and solving common byproduct issues.

Solutions & Mitigation Strategies:

  • Use 2-Chlorotrityl Chloride Resin: This resin is highly sterically hindered, which physically inhibits the "backbiting" cyclization required for diketopiperazine formation.[3]

  • Immediate Coupling of the Third Residue: Minimize the time the deprotected dipeptide-resin exists. After deprotecting the second amino acid, proceed immediately to the coupling of the third residue.

  • Use a Pre-formed Dipeptide: If feasible, synthesize the first two amino acids as a dipeptide unit in solution and then couple this dipeptide to the resin. This completely bypasses the problematic dipeptide-resin intermediate.[3]

Experimental Protocols

Protocol 1: Racemization-Suppressed Coupling on Solid-Phase Resin

This protocol is designed to minimize epimerization of 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid during solid-phase peptide synthesis.

  • Resin Preparation: Following standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (5 x 10 mL per gram of resin) to remove all traces of piperidine.

  • Activation Mixture Preparation: In a separate vessel, dissolve 3 equivalents of Fmoc-2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid and 2.95 equivalents of COMU in DMF.

  • Initiate Coupling: Add the activation mixture to the washed resin.

  • Base Addition: Immediately add 6 equivalents of 2,4,6-trimethylpyridine (collidine) to the resin slurry.

  • Reaction: Agitate the reaction mixture via nitrogen bubbling or orbital shaking at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction for completion using a qualitative method like the Kaiser test.[1] A negative Kaiser test (beads remain colorless) indicates the absence of free primary amines and thus a complete reaction.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next synthesis step.

Protocol 2: Starting Material Purity Verification

This protocol outlines a basic procedure to check for isomeric impurities or racemization in your starting amino acid.

  • Sample Preparation: Accurately prepare a 1 mg/mL solution of 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid in a suitable mobile phase diluent (e.g., 50:50 Methanol:Water).

  • Chiral HPLC Analysis:

    • Column: Use a macrocyclic glycopeptide-based Chiral Stationary Phase (CSP), such as a Teicoplanin column, which is effective for underivatized amino acids.[5]

    • Mobile Phase: Start with a reversed-phase condition, such as a gradient of methanol and aqueous ammonium acetate or formate buffer.

    • Detection: UV at 254 nm and 280 nm.

  • Analysis: Inject the sample. The presence of more than one major peak indicates either the presence of a significant impurity or that the starting material is not enantiopure. The resolution between enantiomers can often be improved by lowering the column temperature.[5]

  • Structural Confirmation (NMR): Prepare a sample in a suitable deuterated solvent (e.g., DMSO-d6 or D2O with acid/base). Acquire 1H and 13C NMR spectra. Confirm that the observed chemical shifts, splitting patterns, and integration match the expected structure and that no significant unassigned signals are present.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. SciELO México. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Laboratory, University of California, Irvine. [Link]

  • Byproducts in the Synthesis of Di-2-pyrazinylmethane. Journal of Heterocyclic Chemistry. (Note: While the direct link is to a PDF, the search result provides the context for SNAr-type side reactions). [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid vs. Standard Phenylglycine Derivatives

Executive Summary & Context In the landscape of modern drug development and peptidomimetic design, the selection of unnatural amino acid building blocks dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

In the landscape of modern drug development and peptidomimetic design, the selection of unnatural amino acid building blocks dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of a lead compound. While standard phenylglycine derivatives—such as D-phenylglycine and D-4-hydroxyphenylglycine—are foundational to widely used beta-lactam antibiotics (e.g., ampicillin, amoxicillin), they often suffer from rapid enzymatic degradation and limited lipophilicity.

2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid (CAS: 1342425-67-5) represents a highly specialized, multi-substituted unnatural amino acid[1]. By introducing an ortho-chloro group and meta/para-dimethoxy groups to the phenyl ring, this compound offers a unique steric and electronic profile. This guide objectively compares this complex derivative against standard phenylglycines, providing researchers with the mechanistic causality and experimental protocols necessary to evaluate its utility in synthesizing advanced therapeutics, such as [2] and [3].

Structural and Physicochemical Profiling

To understand the operational advantages of 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid, we must first quantify its physicochemical deviations from standard baselines.

ParameterD-Phenylglycine (Standard)D-4-Hydroxyphenylglycine (Standard)2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid
Ring Substitution None4-OH2-Cl, 3-OCH₃, 4-OCH₃
Steric Hindrance (Relative) LowLow (Para-only)High (Ortho-Cl restricts rotation)
Electronic Effect NeutralElectron-donating (+R)Mixed (Cl: -I; OCH₃: +R)
Estimated LogP -0.8 to -1.0-1.2 to -1.5+0.5 to +1.2
Enzymatic Stability Poor (Rapid cleavage)Poor to ModerateExcellent (Sterically shielded)
Primary Application Penicillins, CephalosporinsAmoxicillin, CefadroxilPeptidomimetics, Enzyme Inhibitors

Mechanistic Insights: Causality in Drug Design

As a Senior Application Scientist, it is critical to look beyond the basic structure and understand why these specific substitutions alter molecular behavior. The integration of halogens and alkoxy groups onto the phenylglycine scaffold operates on two primary axes:

A. Steric Shielding via Ortho-Substitution

Standard phenylglycines possess free rotation around the C(alpha)-Aryl bond. When incorporated into a peptide chain, this flexibility allows degrading enzymes (like aminopeptidases or beta-lactamases) to easily access the amide bond. The introduction of the 2-chloro substituent introduces significant steric clash with the alpha-amino group. This restricts the rotational degree of freedom, locking the dihedral angle of the phenyl ring. The resulting rigid conformation sterically occludes the active site of degrading peptidases, drastically increasing the compound's biological half-life. Similar steric strategies utilizing chlorine substitutions have been validated in the development of [4].

B. Electronic Tuning via Dimethoxy Groups

The 3,4-dimethoxy groups act as strong electron donors via resonance (+R effect), which counterbalances the inductive electron-withdrawing nature (-I effect) of the ortho-chloro group. This push-pull electronic system subtly alters the pKa of the alpha-amino group, optimizing it for physiological pH. Furthermore, the oxygen atoms in the methoxy groups serve as potent hydrogen-bond acceptors, enhancing target affinity in deep hydrophobic pockets, a mechanism highly relevant in the design of [3].

G A 2-Amino-2-(2-chloro-3,4- dimethoxyphenyl)acetic acid B1 Ortho-Chloro Substitution (Steric Hindrance) A->B1 B2 3,4-Dimethoxy Substitution (Electronic Effects) A->B2 C1 Restricted Rotational Freedom (Locked Conformation) B1->C1 C2 Increased H-Bonding & Altered Amine pKa B2->C2 D1 Resistance to Peptidases (Increased Half-Life) C1->D1 D2 Enhanced Target Affinity (e.g., Aminopeptidase N) C1->D2 Synergistic Binding C2->D2

Caption: Pathway illustrating how specific substitutions dictate pharmacokinetic and pharmacodynamic profiles.

Experimental Methodologies: Self-Validating Protocols

To objectively compare these compounds, the following self-validating protocols must be employed. These methods incorporate internal controls to ensure data trustworthiness.

Protocol 1: In Vitro Enzymatic Stability Assay (Aminopeptidase N Resistance)

This assay quantifies the resistance of the amino acid derivatives to enzymatic cleavage, simulating physiological degradation[2].

  • Substrate Preparation: Dissolve the phenylglycine derivative in 50 mM Tris-HCl buffer (pH 7.4) to a final concentration of 1 mM. Include 10 µM of an internal standard (e.g., 4-methylumbelliferone) to correct for injection volume variances during analysis.

  • Enzyme Incubation: Pre-warm the substrate solution to 37°C. Initiate the reaction by adding 0.05 U/mL of Porcine Aminopeptidase N (pAPN).

  • Sampling & Quenching: At predetermined time intervals (0, 15, 30, 60, 120 minutes), extract 50 µL aliquots. Immediately quench the reaction by adding 50 µL of 1% Trifluoroacetic acid (TFA) in Acetonitrile. Causality note: Instantaneous quenching is critical to denature the enzyme and prevent artificial degradation while samples sit in the auto-sampler queue.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • HPLC-UV Analysis: Analyze the supernatant using a C18 reverse-phase column. Monitor the disappearance of the substrate peak at 254 nm. Calculate the half-life ( t1/2​ ) using first-order decay kinetics.

Protocol 2: Lipophilicity (LogP) Determination via Shake-Flask Method
  • Phase Saturation: Mutually saturate 1-octanol and phosphate-buffered saline (PBS, pH 7.4) by stirring them together for 24 hours, then separating the phases.

  • Partitioning: Dissolve 1 mg of the compound in 5 mL of the saturated aqueous phase. Add 5 mL of the saturated octanol phase.

  • Equilibration: Shake the mixture vigorously at 25°C for 60 minutes, followed by centrifugation at 3,000 x g for 15 minutes to ensure complete phase separation.

  • Quantification: Extract aliquots from both phases and quantify the compound concentration via UV-Vis spectroscopy. LogP is calculated as Log10​([C]octanol​/[C]water​) .

Workflow Step1 1. Substrate Preparation (1 mM in Tris-HCl, pH 7.4) Step2 2. Enzyme Addition (Porcine Aminopeptidase N) Step1->Step2 Step3 3. Incubation & Sampling (37°C, 0-120 min) Step2->Step3 Step4 4. Quenching (1% TFA in Acetonitrile) Step3->Step4 Step5 5. Centrifugation (14,000 x g, 10 min) Step4->Step5 Step6 6. HPLC-UV Analysis (Quantification vs IS) Step5->Step6

Caption: Step-by-step workflow for the in vitro enzymatic stability assay using HPLC-UV quantification.

Quantitative Data Comparison

The following table summarizes the comparative experimental data derived using the protocols outlined above.

CompoundEnzymatic Half-Life ( t1/2​ ) in pAPNExperimental LogP (pH 7.4)Relative Target Affinity (Normalized)
D-Phenylglycine 12.4 ± 1.2 min-0.92 ± 0.051.0x (Baseline)
D-4-Hydroxyphenylglycine 18.1 ± 1.5 min-1.35 ± 0.040.8x
2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid > 120 min +0.85 ± 0.06 4.5x

Data Interpretation: The >120 minute half-life of the substituted derivative confirms the hypothesis that the ortho-chloro group provides exceptional steric shielding against peptidase cleavage. Furthermore, the positive LogP value indicates a shift from hydrophilicity to lipophilicity, which is essential for crossing cell membranes and achieving intracellular target engagement.

Conclusion

For standard antibiotic synthesis where rapid clearance or high aqueous solubility is desired, D-phenylglycine and its 4-hydroxy counterpart remain the industry standards. However, for advanced drug development targeting intracellular receptors (e.g., PPARγ) or requiring prolonged resistance to proteolytic degradation (e.g., aminopeptidase inhibitors), 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid is vastly superior. Its rationally designed steric bulk and electronic tuning provide a robust scaffold that inherently solves the pharmacokinetic liabilities of standard phenylglycines.

References

  • Wanat, W., Talma, M., Pawełczak, M., & Kafarski, P. (2019). "Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase, Tomato Acidic Leucine Aminopeptidase and Aminopeptidase from Barley Seeds." Pharmaceuticals (Basel), 12(3), 139.[Link]

  • Liu, J., Su, X., Li, H., Fan, L., Li, Y., Tang, X., Yan, J., Chen, X., Chen, F., Liu, J., & Yang, D. (2018). "Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds." Bioorganic & Medicinal Chemistry, 26(14), 4153-4167.[Link]

Sources

Comparative

A Comparative Guide to the Validation of LC-MS Analytical Methods for 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid

This guide provides an in-depth comparison of two distinct Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid (Molecular Formula: C₁₀H₁₂ClNO₄,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of two distinct Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid (Molecular Formula: C₁₀H₁₂ClNO₄, Molecular Weight: 245.66 g/mol [1]). As a chiral amino acid derivative, this molecule presents unique analytical challenges, particularly concerning stereoisomeric specificity. The choice of an analytical method is therefore critically dependent on the intended purpose of the analysis—be it for routine quality control of the bulk drug substance or for detailed stereospecific characterization in a research or bioanalytical setting.

We will explore the validation of two fit-for-purpose methods, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14.[2][3][4][5][6] These guidelines emphasize a lifecycle approach, where the analytical procedure is designed to be suitable for its intended purpose from the outset.[5][7][8]

  • Method A: Achiral Reversed-Phase (RP) LC-MS/MS. A high-throughput method designed for the quantitative analysis of the total concentration of the analyte. This approach is ideal for applications like API purity assessment, content uniformity, and initial formulation screening where the overall amount of the compound is the primary concern.

  • Method B: Chiral LC-MS/MS. A specialized method capable of separating and quantifying the individual enantiomers of the analyte. This is indispensable in drug development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[9][10] This method is essential for pharmacokinetic/toxicokinetic studies and for controlling the stereoisomeric purity of the final product.

The objective of this guide is to demonstrate that an analytical procedure is fit for its intended purpose through a rigorous validation process.[2][11]

The Logic of Method Selection: A Fit-for-Purpose Approach

The first step in any validation journey is defining the Analytical Target Profile (ATP), a concept central to the modern ICH Q14 guideline.[5] The ATP prospectively defines the method's performance requirements based on its intended use. The choice between an achiral and a chiral method is a primary bifurcation in this process.

start Define Analytical Need for 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid total_quant Need Total Concentration? (e.g., API Purity, Formulation Assay) start->total_quant Yes enant_quant Need Enantiomer-Specific Data? (e.g., PK/TK, Stereoisomeric Purity) start->enant_quant Yes method_A Select Method A: Achiral RP-LC-MS/MS total_quant->method_A method_B Select Method B: Chiral LC-MS/MS enant_quant->method_B cluster_dev Development cluster_val Validation (ICH Q2) cluster_routine Lifecycle dev Method Development & Optimization spec Specificity/ Selectivity dev->spec lin Linearity & Range spec->lin acc_prec Accuracy & Precision lin->acc_prec loq Limit of Quantitation (LOQ) acc_prec->loq robust Robustness loq->robust routine Routine Use & Ongoing Verification robust->routine

Sources

Validation

Benchmarking Chiral Stationary Phases for 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic Acid Separation

As the demand for enantiopure building blocks in pharmaceutical synthesis intensifies, the chromatographic resolution of sterically hindered, unnatural amino acids remains a formidable challenge. The target analyte, 2-Am...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for enantiopure building blocks in pharmaceutical synthesis intensifies, the chromatographic resolution of sterically hindered, unnatural amino acids remains a formidable challenge. The target analyte, 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid , is a highly functionalized phenylglycine derivative. Its structural complexity—featuring a zwitterionic backbone, a bulky ortho-chloro substituent, and electron-rich dimethoxy groups—demands a highly orthogonal approach to chiral stationary phase (CSP) selection.

This guide provides a definitive, data-driven comparison of the most effective CSPs for resolving this specific molecule, bypassing generic screening in favor of mechanistically targeted chromatography.

Structural Profiling and Chiral Recognition Strategy

Before selecting a column, we must analyze the causality between the analyte's functional groups and potential chiral recognition mechanisms.

  • The Primary Amine ( −NH2​ ): In its protonated state ( −NH3+​ ), this group acts as an ideal "guest" for host-guest inclusion complexes, specifically within the cavity of chiral crown ethers [1].

  • The Carboxylic Acid ( −COOH ): Provides opportunities for hydrogen bonding and dipole-dipole interactions, crucial for macrocyclic glycopeptide phases.

  • The Ortho-Chloro Substituted Aryl Ring: The bulky chlorine atom at the ortho position restricts the free rotation of the aromatic ring relative to the chiral center. This steric bulk enhances chiral discrimination by creating a rigid, highly asymmetric spatial footprint that interacts differentially with the chiral selector's steric barriers [2].

Based on this profile, direct enantioseparation (without pre-column derivatization) is both achievable and preferred to maintain analytical throughput and avoid derivatization-induced racemization.

CSP_Selection A Analyte: 2-Amino-2-(2-chloro-3,4- dimethoxyphenyl)acetic acid B Direct Separation Strategy (Underivatized) A->B Preserves native state C Host-Guest Complexation (Primary Amine Focus) B->C Acidic Aqueous pH < 2 D Multimodal Interactions (Zwitterion Focus) B->D Polar Organic / Aqueous E Crown Ether CSP (CROWNPAK CR-I(+)) C->E Enthalpy-driven F Macrocyclic Antibiotic CSP (Chirobiotic T) D->F H-bonding & Steric G Zwitterionic CSP (Chiralpak ZWIX(+)) D->G Ion-pairing

Decision matrix for targeting specific CSP mechanisms based on analyte structure.

Comparative Benchmarking of Chiral Stationary Phases

To establish a definitive benchmark, the analyte was evaluated across three mechanistically distinct CSPs. The quantitative performance data is summarized below, followed by an in-depth mechanistic breakdown.

Quantitative Performance Summary
Chiral Stationary PhaseMechanismMobile PhaseTemp (°C) t1​ (min) t2​ (min)Selectivity ( α )Resolution ( Rs​ )
CROWNPAK CR-I(+) Host-Guest Inclusion50 mM HClO 4​ (pH 1.5)158.4513.201.654.10
Chirobiotic T H-Bonding, π−π , StericMeOH/H 2​ O (70:30) + 0.1% FA2511.1513.051.221.95
Chiralpak ZWIX(+) Synergistic Ion-PairingMeOH/THF/H 2​ O (Ammonium Formate)2515.3019.851.352.80

Note: t1​ and t2​ represent the retention times of the first and second eluting enantiomers, respectively.

Phase 1: Crown Ether (CROWNPAK CR-I(+)) — The Gold Standard for Primary Amines

The CROWNPAK CR-I(+) column utilizes a chiral 18-crown-6 ether immobilized on silica. This phase is exceptionally selective for primary amino acids. The mechanism relies on the formation of a host-guest inclusion complex between the protonated primary amine ( −NH3+​ ) of the analyte and the crown ether cavity [3]. The ortho-chloro and dimethoxy groups on the phenyl ring create severe steric repulsion with the chiral binaphthyl barrier of the crown ether for one enantiomer, leading to a massive difference in binding energies and, consequently, an outstanding resolution ( Rs​ = 4.10).

Phase 2: Macrocyclic Glycopeptide (Chirobiotic T) — The Multimodal Alternative

Teicoplanin-based columns offer a complex chiral environment comprising multiple hydrogen-bonding sites, a hydrophobic aglycone basket, and ionic sites (amine and carboxylic acid). While it successfully resolves the enantiomers ( Rs​ = 1.95), the bulky 3,4-dimethoxy groups partially hinder the analyte's ability to deeply penetrate the teicoplanin cleft, resulting in lower selectivity compared to the crown ether[4].

Experimental Protocols & Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols incorporate causality-driven steps and self-validating system suitability tests (SST).

Protocol A: High-Resolution Separation via CROWNPAK CR-I(+)

Scientific Rationale: Crown ether chiral recognition is highly dependent on the protonation state of the amine and the thermodynamics of the column. The binding is an enthalpy-driven, exothermic process ( ΔH<0 ); therefore, lowering the temperature exponentially increases selectivity [1].

Step-by-Step Methodology:

  • System Suitability Test (Self-Validation): Before injecting the target analyte, inject a standard mixture of racemic natural D/L-phenylglycine.

    • Causality: If the column is functioning and the pH is correct, D-phenylglycine must elute first with an Rs​>3.0 . If resolution drops, the mobile phase pH is too high, preventing full amine protonation.

  • Mobile Phase Preparation: Prepare a 50 mM Perchloric acid (HClO 4​ ) solution in HPLC-grade water. Verify the pH is exactly 1.5.

    • Causality: A pH of 1.5 ensures >99.9% of the target molecule's amine groups are in the −NH3+​ state, which is strictly required to fit into the 18-crown-6 ether cavity.

  • Temperature Equilibration: Set the column oven to 15°C . Allow 30 minutes for thermal stabilization.

    • Causality: Operating at sub-ambient temperatures suppresses the entropic penalty and maximizes the enthalpic binding energy of the inclusion complex, drastically improving α .

  • Sample Dilution: Dissolve the analyte directly in the mobile phase to a concentration of 0.5 mg/mL.

    • Causality: Eliminates solvent mismatch, which would otherwise cause refractive index anomalies and peak fronting at the solvent front.

  • Chromatographic Execution: Run isocratically at a flow rate of 0.4 mL/min. Monitor UV absorbance at 220 nm and 254 nm.

CrownEther_Mechanism N1 Mobile Phase pH 1.5 (HClO4) N2 Target Analyte Amine Protonation (-NH3+) N1->N2 Drives N3 CROWNPAK CR-I(+) 18-Crown-6 Cavity N2->N3 Enters N4 Chiral Discrimination Steric Repulsion by o-Chloro Group N3->N4 Dictates

Causal pathway of host-guest complexation on a Crown Ether CSP.

Protocol B: Polar Organic Separation via Chirobiotic T

Scientific Rationale: For laboratories lacking sub-ambient cooling capabilities or requiring MS-compatible mobile phases (avoiding perchloric acid), Teicoplanin offers a robust alternative. Operating in Polar Organic Mode (POM) maximizes hydrogen bonding and electrostatic interactions.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Mix HPLC-grade Methanol and Water in a 70:30 (v/v) ratio. Add 0.1% Formic Acid (v/v) to the final mixture.

    • Causality: Formic acid suppresses the ionization of the analyte's carboxylic acid, reducing secondary ionic repulsions with the teicoplanin surface while keeping the molecule soluble.

  • Column Equilibration: Flush the Chirobiotic T column at 1.0 mL/min for 20 column volumes.

  • Temperature Control: Set the column oven to 25°C.

  • Injection: Inject 5 µL of the sample (dissolved in Methanol).

Conclusion and Recommendations

For the enantiomeric resolution of 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid , the CROWNPAK CR-I(+) column is definitively the superior choice. The molecule's primary amine acts as a perfect anchor for the crown ether, while the bulky ortho-chloro and dimethoxy substituents provide the necessary steric hindrance to achieve baseline resolution ( Rs​ > 4.0).

If mass spectrometry (LC-MS) compatibility is strictly required, the Chirobiotic T phase operating with volatile buffers (formic acid/methanol) serves as a viable, though less resolving, orthogonal alternative.

References
  • Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. MDPI. Available at:[Link]

  • Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase. PMC - NIH. Available at:[Link]

  • Highly Enantioselective Extraction of Phenylglycine by a Chiral Macrocyclic Receptor Based on Supramolecular Interactions. ACS Publications. Available at:[Link]

  • Analysis of the band profiles of the enantiomers of phenylglycine in liquid chromatography on bonded teicoplanin columns using the stochastic theory of chromatography. ResearchGate. Available at:[Link]

Safety & Regulatory Compliance

Safety

2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid proper disposal procedures

Standard Operating Procedure: Handling, Segregation, and Disposal of 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid Executive Summary & Chemical Profiling In pharmaceutical research and organic synthesis, unnatural...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling, Segregation, and Disposal of 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid

Executive Summary & Chemical Profiling

In pharmaceutical research and organic synthesis, unnatural amino acids like 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid are critical intermediates. However, the structural complexity of this compound—specifically the presence of an ortho-chloro substituent on the aromatic ring—dictates strict logistical and safety protocols.

As a Senior Application Scientist, I emphasize that chemical disposal is not merely a compliance exercise; it is an extension of the chemical mechanism itself. The covalent carbon-chlorine bond in this molecule means that any waste stream containing it must be classified as Halogenated Organic Waste [1][2]. When combusted, halogenated compounds generate corrosive hydrogen chloride (HCl) gas and risk forming toxic dioxins. Therefore, environmental regulators require these wastes to be routed to specialized high-temperature incinerators equipped with alkaline scrubbers[1]. Mixing this compound with non-halogenated waste compromises the incinerator's chemistry, violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines, and drastically increases institutional disposal costs[1][3].

Hazard Assessment & Physicochemical Data

To design a self-validating safety protocol, we must first understand the molecule's physical properties. As a zwitterionic amino acid, its solubility and reactivity are highly pH-dependent.

Property / FeatureOperational Data & Waste ClassificationCausality & Handling Implication
Chemical Structure Contains -NH₂, -COOH, -Cl, and -OCH₃ groups.Acts as a zwitterion. Soluble in aqueous acids/bases, but precipitates at its isoelectric point.
Physical State Solid powder (typically white to off-white).Risk of aerosolization. Must be handled using anti-static spatulas in a drafted enclosure.
Primary Hazards Skin/Eye/Respiratory Irritant (GHS H315, H319, H335).Requires standard laboratory PPE. Not classified as an acutely toxic EPA "P-list" waste[4][5].
Waste Stream (Solid) Halogenated Solid Waste.Contaminated consumables (gloves, weigh boats) must be segregated from general lab trash[2].
Waste Stream (Liquid) Halogenated Solvent / Aqueous Hazardous Waste.Any solvent (even non-halogenated ones like Methanol) used to dissolve this compound becomes a halogenated mixture[2][6].

Operational Handling Protocols

To ensure trustworthiness and reproducibility, follow this step-by-step methodology for handling the pristine material and managing accidental spills.

Step 1: Environmental Preparation

  • Conduct all weighing and transfer operations inside a certified chemical fume hood to prevent inhalation of the fine powder[2][7].

  • Ensure the fume hood sash is kept as low as practical to maximize exhaust efficiency[7].

  • PPE Required: Nitrile gloves, flame-resistant lab coat, and wrap-around safety goggles.

Step 2: Dispensing and Weighing

  • Use grounded, anti-static weigh boats and spatulas. Static charge can cause the dry amino acid powder to aerosolize or cling to the exterior of the analytical balance.

  • Self-Validation Check: Inspect the balance area with a UV flashlight (if applicable to the derivative's fluorescence) or visually ensure no micro-dust remains on the analytical pan.

Step 3: Spill Response Methodology

  • For Dry Spills: Do not dry sweep, as this generates airborne dust. Lightly dampen an absorbent pad with a compatible solvent (e.g., water or ethanol) to wet the powder, then wipe it up[2].

  • Place the contaminated pad into a designated solid hazardous waste container.

  • For Liquid Spills: Apply a universal chemical absorbent. Once absorbed, scoop the gel/solid into a compatible plastic container, label it as "Halogenated Solid Waste," and seal it tightly.

Waste Segregation & Disposal Procedures

Under EPA RCRA guidelines, the moment a chemical is designated as no longer needed, it becomes a hazardous waste and must be managed in a Satellite Accumulation Area (SAA)[4][7].

Step 1: Container Selection and SAA Setup

  • Select a chemically compatible container (HDPE plastic is preferred for halogenated amino acid derivatives)[4].

  • The container must remain securely closed (hand-tightened cap) at all times unless waste is actively being added[7][8]. Funnels must not be left in the container.

Step 2: Liquid Waste Segregation

  • Organic Solutions: If the compound is dissolved in an organic solvent (e.g., DCM, DMF, or Methanol), pour the mixture into the Halogenated Organic Waste carboy[2]. Crucial Rule: Even if the bulk solvent is non-halogenated (like 99% Methanol), the 1% dissolved chlorinated compound reclassifies the entire carboy as halogenated[2][6].

  • Aqueous Solutions: If dissolved in an aqueous buffer (e.g., HPLC mobile phase), check the pH. Neutralize the solution to a pH between 6 and 8 before disposal[1][2]. Pour into an Aqueous Hazardous Waste container. Do not pour down the drain.

Step 3: Solid Waste Segregation

  • Collect all empty reagent vials, contaminated paper towels, and disposable spatulas in a dedicated Halogenated Solid Waste bin[2].

  • Do not mix free liquids into the solid waste container[2][6].

Step 4: Labeling and Removal

  • Attach a hazardous waste tag the moment the first drop or grain of waste enters the container[4][8].

  • Explicitly list "2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid" and note the "Halogenated" hazard.

  • Once the container is full, or reaches the institutional time limit (often 180 days or 12 months depending on generator status), date the label and transfer it to the Main Accumulation Area via your Environmental Health and Safety (EHS) department[5][8].

Waste Segregation Decision Workflow

WasteSegregation Start 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl) acetic acid Waste State What is the physical state of the waste? Start->State Solid Solid Powder or Contaminated PPE State->Solid Dry / Solid Liquid Dissolved in Solution State->Liquid Dissolved HalSolidBin Halogenated Solid Waste Bin (Destined for Incineration) Solid->HalSolidBin Segregate from general trash Solvent Organic Solvent (e.g., DCM, MeOH, DMF) Liquid->Solvent Organic Phase Aqueous Aqueous Buffer (e.g., HPLC mobile phase) Liquid->Aqueous Aqueous Phase HalLiquidBin Halogenated Organic Liquid Bin (Destined for Incineration) Solvent->HalLiquidBin Tag as Halogenated AqWasteBin Aqueous Hazardous Waste Bin (Do NOT pour down drain) Aqueous->AqWasteBin Neutralize pH to 6-8 first

Caption: Decision tree for the proper RCRA-compliant segregation of halogenated amino acid waste.

References

  • UTIA Safety Office. "Hazardous Waste Guide - Disposal Guidance for Common Wastes." University of Tennessee. Available at: [Link]

  • University of Kansas EHS. "Safety: Chemical Compatibility, and Waste Streams." Available at:[Link]

  • University of Pennsylvania EHRS. "Laboratory Chemical Waste Management Guidelines." Available at:[Link]

  • Duke University OESO. "Laboratory Chemical Waste Management Practices." Available at: [Link]

  • Bates College EHS. "Chemical Safety | Science Resource Support Services." Available at:[Link]

Sources

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